8-Nitro-2H,4H-1,3-benzodioxine
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Overview
Description
8-Nitro-2H,4H-1,3-benzodioxine is a chemical compound with the molecular formula C8H7NO4. It is a derivative of benzodioxane, characterized by the presence of a nitro group at the 8th position of the benzodioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2H,4H-1,3-benzodioxine typically involves the nitration of 2H,4H-1,3-benzodioxine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
8-Nitro-2H,4H-1,3-benzodioxine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 8-Amino-2H,4H-1,3-benzodioxine.
Substitution: Various substituted benzodioxane derivatives depending on the nucleophile used.
Scientific Research Applications
8-Nitro-2H,4H-1,3-benzodioxine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential antibacterial and anticancer agents.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological systems, including its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 8-Nitro-2H,4H-1,3-benzodioxine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A parent compound without the nitro group, used in various pharmaceutical applications.
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Another nitro-substituted benzodioxane derivative with distinct chemical properties and applications.
Uniqueness
8-Nitro-2H,4H-1,3-benzodioxine is unique due to the specific positioning of the nitro group, which imparts distinct reactivity and biological activity compared to other benzodioxane derivatives. This uniqueness makes it a valuable compound for targeted research and development in medicinal and materials chemistry .
Properties
CAS No. |
57356-29-3 |
---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
8-nitro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H7NO4/c10-9(11)7-3-1-2-6-4-12-5-13-8(6)7/h1-3H,4-5H2 |
InChI Key |
MOUPPPYWNDVZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])OCO1 |
Origin of Product |
United States |
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